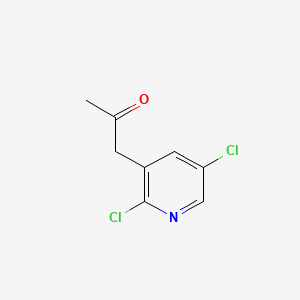

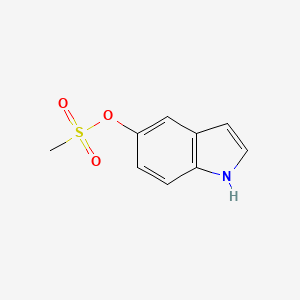

2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” is a chemical compound. However, there seems to be a discrepancy in the available information. Some sources refer to a similar compound, “2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene”, which has a CAS Number: 2432848-89-81. Another compound, “2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline” is also mentioned with a CAS number 1150271-16-12. It’s important to verify the exact compound for accurate information.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of bromoaniline from benzene involves three reactions: nitration, conversion from the nitro group to an amine, and bromination3. However, the exact synthesis process for “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” is not readily available in the searched resources.Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the molecule. The IUPAC name for a similar compound “2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene” is given as 2-bromo-4-(4-methoxybenzyl)-1-methylbenzene1. The InChI code is also provided1. However, the exact molecular structure of “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” is not specified in the searched resources.Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” are not explicitly mentioned in the searched resources. However, bromophenol derivatives have been synthesized via alkylation reactions and O-Me demethylation4.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Bromo-4-methoxybenzyl alcohol”, are mentioned in a safety data sheet5. However, the properties of “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” are not specified in the searched resources.Applications De Recherche Scientifique

1. Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase

- Summary of Application : Bromophenol derivatives, including those related to “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline”, have been synthesized and tested for their inhibition effects on metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .

- Methods of Application : The alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes. Targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .

- Results or Outcomes : The novel synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE. The studied compounds exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .

2. Total Synthesis of Laurolitsine

- Summary of Application : Compounds related to “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” have been used in the total synthesis of laurolitsine, an alkaloid isolated from natural plants such as Litsea glutinosa that exhibits potent antidiabetic effects and hypoglycemic activity in vivo .

- Methods of Application : The total synthesis of laurolitsine was accomplished in 14 steps starting from two simple materials, 3-hydroxy-4-methoxybenzaldehyde and 2- (3-hydroxy-4-methoxyphenyl)acetic acid. The key steps included an electrophilic addition reaction in which a nitro group was reduced to an amino group using lithium tetrahydroaluminum and a Pd-catalyzed direct biaryl coupling reaction .

- Results or Outcomes : The total synthesis of laurolitsine was achieved for the first time with a 2.3% yield .

3. Chemical Synthesis

- Summary of Application : Compounds related to “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” are often used in chemical synthesis due to their reactivity and versatility .

- Methods of Application : These compounds can be synthesized through various methods, including alkylation reactions and O-Me demethylation .

- Results or Outcomes : The synthesized compounds can be used in a variety of chemical reactions, contributing to the synthesis of complex molecules .

4. Spectroscopic Analysis

- Summary of Application : Compounds like “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” can be used in spectroscopic analysis due to their unique absorption and emission properties .

- Methods of Application : These compounds can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy .

- Results or Outcomes : The spectroscopic data obtained can provide valuable information about the structure and properties of the compound .

5. Intermediate in Chemical Synthesis

- Summary of Application : Compounds like “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” are often used as intermediates in the synthesis of more complex chemical structures .

- Methods of Application : These compounds can be synthesized and then further reacted with other reagents to form more complex molecules .

- Results or Outcomes : The resulting complex molecules can have a variety of applications in fields such as pharmaceuticals, materials science, and more .

6. Spectroscopic Studies

- Summary of Application : “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” and similar compounds can be used in spectroscopic studies due to their unique absorption and emission properties .

- Methods of Application : These compounds can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy .

- Results or Outcomes : The spectroscopic data obtained can provide valuable information about the structure and properties of the compound .

Safety And Hazards

The safety data sheet for “2-Bromo-4-methoxybenzyl alcohol” mentions that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation5. However, the safety and hazards of “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline” are not specified in the searched resources.

Orientations Futures

In a study, new bromophenol derivatives were designed and synthesized, and their inhibition effects on certain metabolic enzymes were tested4. The results showed that they can potentially be used for the treatment of certain diseases after further pharmacological studies4. This suggests potential future directions for the study and application of bromophenol derivatives, including possibly “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline”.

Please note that the information provided is based on the available resources and there might be discrepancies due to the lack of specific information on “2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline”. For accurate information, it’s recommended to refer to peer-reviewed articles and trusted databases.

Propriétés

IUPAC Name |

2-bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)6-10-7-12(15)14(16)13(8-10)17(18)19/h2-5,7-8H,6,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZORVWPTRBWLPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716658 |

Source

|

| Record name | 2-Bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline | |

CAS RN |

1314987-29-5 |

Source

|

| Record name | 2-Bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)